5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole
Description
Properties
IUPAC Name |
5-(3-nitrophenoxy)-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-18(20)11-7-4-8-12(9-11)21-13-14-15-16-17(13)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJTYTSDSLYLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. In particular, 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that related tetrazole compounds displayed considerable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Case Study: Antibacterial Screening
A series of synthesized tetrazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as effective antibacterial agents .
Antiviral Properties
Tetrazoles have also been investigated for their antiviral capabilities. Compounds similar to this compound have shown inhibitory effects on viral replication processes. For instance, studies on related tetrazoles revealed their ability to inhibit DNA polymerases associated with Herpes Simplex Virus and RNA transcriptase activity in influenza viruses .
Case Study: Inhibition of Viral Replication
Research involving 5-(phosphonomethyl)-1H-tetrazole demonstrated significant antiviral activity against Herpes Simplex Viruses 1 and 2. The findings suggest that the structural characteristics of tetrazoles contribute to their effectiveness in targeting viral enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of tetrazoles are another area of interest. Compounds derived from or related to this compound have been shown to exhibit promising anti-inflammatory effects in various biological assays.
Case Study: Analgesic Activity
In a study evaluating the analgesic properties of tetrazole derivatives, certain compounds demonstrated significant pain relief comparable to traditional analgesics like ibuprofen. This suggests that this compound and its derivatives may serve as potential candidates for pain management therapies .
Synthesis and Catalysis
The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis which enhances yield and purity. The use of eco-friendly catalysts such as nano-TiCl4.SiO2 has been reported to facilitate the preparation of tetrazole derivatives under green chemistry principles .
Table: Synthesis Methods for Tetrazoles
| Methodology | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 80–98 | DMF at 160 °C |
| Eco-friendly catalyst | High | One-pot reaction |
| Conventional heating | Variable | Standard laboratory conditions |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-(4-Nitrophenoxy)-1H-tetrazole (para-nitro isomer): Synthesized via reaction of 4-nitrophenol with cyanogen bromide and sodium azide . The para-nitro substituent results in distinct electronic properties compared to the meta isomer. Quantum chemical studies suggest para-substituents may stabilize resonance structures differently, affecting fragmentation patterns in EI-MS spectra .
- 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole (Tz) :
The methylsulfonyl group is less electron-withdrawing than nitro but enhances aqueous stability in thiol-methylsulfone (MS) reactions. Tz derivatives are used in hydrogels for cell encapsulation, where reduced reactivity compared to nitro-substituted analogs balances stability and functionality .
Substituent Type and Reactivity
- Thioether Derivatives (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole) :
Thioether linkages (e.g., –S–) increase lipophilicity and alter coordination behavior. These compounds exhibit melting points ranging from 132–145°C, with IR spectra showing N–H stretches at ~3200 cm⁻¹ and S–C vibrations at 650–750 cm⁻¹ . - Phosphino-thio Derivatives (e.g., 5-((diphenylphosphino)thio)-1-phenyl-1H-tetrazole): Used in iridium(III) complexes for CO₂ hydrogenation. The phosphino-thio group enables metal coordination, with elemental analysis confirming C: 43.46%, H: 1.53%, N: 9.02% .
Physicochemical Properties
Table 1: Key Properties of Selected Tetrazole Derivatives
Q & A
Q. What are the established synthetic routes for 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole?
The compound can be synthesized via:
- Nitrile Cyclization : Reacting 3-nitrophenoxy-substituted nitriles with sodium azide and ammonium chloride in a high-temperature microreactor (120–150°C), achieving yields >85% with reduced reaction times (2–4 hours) .
- Heterocyclic Coupling : Coupling 3-nitrophenoxy precursors with phenyltetrazole intermediates using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, followed by TLC monitoring and recrystallization in aqueous acetic acid .
Q. How is structural characterization performed for this compound?
Key methods include:
- FT-IR : Identify the tetrazole ring (C=N stretch at ~1600 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- NMR : Compare H NMR spectra with analogous tetrazoles (e.g., 5-phenyl-1H-tetrazole: aromatic protons at δ 7.59–8.08 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] peak at m/z 293.06 for CHNO) .
Q. What solvents and catalysts optimize its synthesis?
- Solvents : PEG-400 enhances reaction homogeneity and reduces side reactions .
- Catalysts : Nano-TiCl·SiO improves cyclization efficiency (yields ~90%) compared to traditional Lewis acids .
Advanced Research Questions
Q. How can discrepancies in spectral data be resolved during characterization?
Q. What strategies improve reaction scalability for industrial research?
Q. How do electronic effects of the 3-nitrophenoxy group influence reactivity?
- Electron-Withdrawing Effects : The nitro group increases electrophilicity of the tetrazole ring, enhancing nucleophilic substitution reactions (e.g., alkylation at N1). Computational studies (DFT) show a 15% increase in electron density at the tetrazole C5 position compared to non-nitrated analogs .
Q. What are the methodological considerations for designing structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the nitro group with electron-donating (e.g., -OCH) or bulky groups (e.g., -CF) to assess impact on bioactivity .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) using standardized protocols for tetrazole derivatives .
Theoretical and Comparative Analysis
Q. How can computational modeling guide experimental design?
Q. What comparative frameworks are used to benchmark this compound against similar tetrazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
